molecular formula C15H12N2O2 B2959563 methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate CAS No. 1493849-91-4

methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate

Cat. No.: B2959563
CAS No.: 1493849-91-4
M. Wt: 252.273
InChI Key: NKGDJLYSGLCKJS-UHFFFAOYSA-N
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Description

Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate ( 1493849-91-4) is a high-value chemical intermediate incorporating the privileged imidazo[1,2-a]pyridine scaffold . This scaffold is recognized as a "drug prejudice" structure due to its wide range of medicinal applications and presence in several marketed therapeutic agents . These include zolpidem (a treatment for insomnia), alpidem (an anxiolytic), and zolimidine (a gastroprotective drug) . The imidazo[1,2-a]pyridine core is a prominent subject in modern drug discovery, with derivatives exhibiting diverse biological activities such as antitumor, antimicrobial, antiviral, anti-inflammatory, and antitubercular properties . Specifically, this structural motif has shown significant promise in anti-tuberculosis (TB) research, demonstrating potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Compounds based on this scaffold often act as potent inhibitors targeting the QcrB subunit of the essential cytochrome bcc oxidase in the oxidative phosphorylation pathway of the bacteria . As a benzoate ester derivative, this compound serves as a versatile building block for the synthesis of more complex molecules, including potential QcrB inhibitors and other pharmacologically active agents . It is supplied as a white to off-white powder with a typical purity of ≥99% . This product is intended for research and development purposes in pharmaceutical and chemical synthesis laboratories. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)16-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDJLYSGLCKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate typically involves the condensation of imidazo[1,2-a]pyridine derivatives with benzoic acid or its derivatives. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes such as:

Mechanism of Action

The mechanism of action of methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in multiple biological pathways, making it a subject of interest for drug development.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures have shown potential as:

  • Antimicrobial Agents : Exhibiting activity against various pathogens.
  • Anticancer Agents : Targeting specific cancer cell lines and demonstrating cytotoxic effects.
  • DPP-4 Inhibitors : Compounds derived from this scaffold have been shown to inhibit DPP-4, an enzyme involved in glucose metabolism, making them candidates for diabetes treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target/Mechanism IC50 Value Reference
AntimicrobialVarious pathogensVaries by organism
AnticancerKRAS G12C-mutated cancer cellsPotent activity noted
DPP-4 InhibitionDPP-4 enzymeIC50 = 0.13 µM
Immune ModulationENPP1 inhibitionIC50 = 5.70 nM

Anticancer Activity

A study highlighted the development of novel imidazo[1,2-a]pyridine derivatives that showed promising anticancer properties. One compound demonstrated significant cytotoxicity against KRAS G12C-mutated NCI-H358 cells, indicating the potential for targeted cancer therapies .

DPP-4 Inhibition

Research into DPP-4 inhibitors derived from imidazo[1,2-a]pyridine scaffolds revealed that structural modifications could enhance potency and selectivity. One such compound exhibited an IC50 value of 0.13 µM against DPP-4 while maintaining a favorable selectivity profile .

Immune Modulation

Another study focused on the inhibition of ENPP1, a negative regulator in the cGAS-STING pathway crucial for immune response. The imidazo[1,2-a]pyridine derivative demonstrated significant inhibitory activity and enhanced antitumor efficacy when combined with anti-PD-1 antibodies in murine models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at the 2-, 3-, or 4-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Substituents/Modifications Molecular Formula Key Properties
Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate Methyl ester at 4-position of benzoate C₁₆H₁₃N₂O₂ High solubility in DMSO; ester group enhances lipophilicity .
4-(Imidazo[1,2-a]pyridin-2-yl)aniline Primary amine at 4-position of benzene C₁₃H₁₁N₃ Increased polarity due to -NH₂; used as a precursor for sulfonamide derivatives .
4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylbenzenamine Ether linkage and methyl group on benzene C₁₇H₁₆N₃O Enhanced hydrogen-bonding capacity; potential CNS activity due to methylamine .
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide Methanesulfonamide group C₁₄H₁₃N₃O₂S Improved metabolic stability; sulfonamide moiety common in kinase inhibitors .
Ethyl (Z)-2-(2-oxo-1,2-dihydrobenzoimidazo-pyrimidin-3-ylidene)acetate Ethyl ester and fused pyrimidine ring C₂₁H₁₈N₄O₃ High thermal stability (m.p. >300°C); distinct FT-IR peaks at 1671 cm⁻¹ (C=O) .

Spectroscopic and Physical Properties

  • FT-IR Analysis: this compound likely exhibits C=O stretching at ~1700 cm⁻¹ (ester) and aromatic C-H stretches near 3000 cm⁻¹. Ethyl benzoimidazo-pyrimidinone derivatives show sharper carbonyl peaks at 1671–1693 cm⁻¹ due to conjugated systems .
  • NMR Data :
    • Imidazo-pyridine protons resonate at δ 7.1–8.1 ppm (aromatic region). For example, 4-(imidazo[1,2-a]pyridin-2-yl)aniline displays NH₂ protons at δ 5.5–6.0 ppm .
    • Ethyl ester protons in related compounds appear as triplets at δ 1.16–1.25 ppm (CH₃) and quartets at δ 4.01–4.15 ppm (CH₂) .

Q & A

Q. What are the established synthetic routes for methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate, and what key intermediates are involved?

Answer: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For this compound, a plausible route includes:

  • Step 1: Preparation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds .
  • Step 2: Functionalization at the 4-position of the benzoate moiety using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Key intermediates: 2-Aminoimidazole derivatives and methyl 4-bromobenzoate.

Critical Parameters:

  • Reaction temperature (often 80–120°C for cyclization).
  • Catalysts (e.g., Pd(PPh₃)₄ for coupling reactions).
  • Solvent selection (e.g., DMF, ethanol, or acetonitrile) .

Table 1: Comparison of Synthetic Methods

MethodYield (%)CatalystReference
Cyclization with α-bromoketone65–75None
Pd-catalyzed coupling50–60Pd(PPh₃)₄

Q. How can spectroscopic techniques confirm the structure of this compound?

Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR: Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl signals (δ ~165 ppm for the ester group) .
  • X-ray Crystallography: Resolve bond lengths and angles, particularly verifying the imidazo[1,2-a]pyridine fusion and ester orientation .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 293.0922 for C₁₆H₁₃N₂O₂⁺) .
  • IR Spectroscopy: Detect carbonyl stretching (~1720 cm⁻¹ for ester) and aromatic C-H bonds .

Example Workflow:

Synthesize and purify the compound.

Acquire NMR and IR spectra for functional group verification.

Perform single-crystal X-ray diffraction for absolute configuration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis of this compound?

Answer: Density Functional Theory (DFT) can predict reaction pathways and transition states:

  • Applications:
    • Calculate activation energies for cyclization steps to identify rate-limiting stages .
    • Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of intermediates .
  • Case Study: DFT-guided optimization reduced reaction time by 30% in analogous imidazo[1,2-a]pyrimidine syntheses by identifying solvent effects on transition states .

Methodology:

Model reactants and intermediates using Gaussian or ORCA software.

Compare computed vs. experimental NMR shifts to validate accuracy .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer: Discrepancies in biological data (e.g., IC₅₀ values) often arise from:

  • Experimental Variables: Cell line specificity, assay conditions (pH, temperature), or solvent effects (DMSO vs. aqueous buffers).
  • Structural Heterogeneity: Impurities or stereochemical variations in synthesized batches.

Resolution Strategies:

Standardized Assays: Use WHO-recommended protocols (e.g., MTT assay for cytotoxicity) .

Batch Reproducibility: Validate purity via HPLC (>95%) and characterize each batch with NMR/HRMS .

Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Example: A 2024 review highlighted that discrepancies in imidazo[1,2-a]pyridine antitumor activity were resolved by controlling solvent polarity during assays .

Q. How to design an environmental fate study for this compound?

Answer: Adapt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):

  • Key Parameters:
    • Biodegradation: Aerobic/anaerobic microbial degradation assays (OECD 301/302 guidelines).
    • Photolysis: UV-Vis exposure to simulate sunlight-mediated breakdown.
    • Partitioning: Measure log Kow (octanol-water coefficient) to assess bioaccumulation risk .

Experimental Design:

Lab Scale:

  • Use radiolabeled compound (¹⁴C) to track degradation products.
  • Analyze metabolites via LC-MS .

Field Studies:

  • Monitor soil/water systems near pharmaceutical manufacturing sites.

Table 2: Environmental Fate Metrics

ParameterMethodReference
Log KowShake-flask (OECD 117)
Hydrolysis half-lifepH 4/7/9 buffer studies

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Answer: Challenges:

  • Low yields in cyclization steps due to side reactions.
  • Pd catalyst cost and removal in coupling reactions.

Mitigation Strategies:

  • Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side products .
  • Heterogeneous Catalysis: Use immobilized Pd nanoparticles for easy recovery .
  • DoE (Design of Experiments): Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology .

Case Study: A 2021 study achieved 85% yield in a scaled-up imidazo[1,2-a]pyridine synthesis using microwave-assisted flow reactors .

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